C20H20Br2N2O3
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Overview
Description
This compound is a complex organic molecule that features a pyrazole ring substituted with bromine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,4-dibromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dibromobenzaldehyde with 3,4-dimethoxyacetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized with hydrazine hydrate to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[3-(2,4-dibromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one: undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups yields quinones, while reduction of the carbonyl group yields alcohols .
Scientific Research Applications
1-[3-(2,4-dibromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism by which 1-[3-(2,4-dibromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atoms and methoxy groups play crucial roles in these interactions by enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(2,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
- 1-[3-(2,4-difluorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
- 1-[3-(2,4-dimethylphenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one .
Uniqueness
The presence of bromine atoms in 1-[3-(2,4-dibromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one distinguishes it from its analogs with chlorine, fluorine, or methyl groups. Bromine atoms confer unique electronic properties and reactivity, making this compound particularly useful in specific chemical and biological applications .
Properties
Molecular Formula |
C20H20Br2N2O3 |
---|---|
Molecular Weight |
496.2 g/mol |
IUPAC Name |
5-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide;hydrobromide |
InChI |
InChI=1S/C20H19BrN2O3.BrH/c21-16-3-6-18-15(11-16)12-19(26-18)20(24)22-17-4-1-14(2-5-17)13-23-7-9-25-10-8-23;/h1-6,11-12H,7-10,13H2,(H,22,24);1H |
InChI Key |
UFHSRHAXZVKKCF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC4=C(O3)C=CC(=C4)Br.Br |
Origin of Product |
United States |
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